molecular formula C7H7N3O2S B064096 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-03-9

4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B064096
M. Wt: 197.22 g/mol
InChI Key: SZIGFRKCNUVETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an interesting target for synthesis and investigation.

Mechanism Of Action

The exact mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is not yet fully understood, but studies suggest that it may act on various neurotransmitter systems in the brain. One proposed mechanism is that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal excitability.

Biochemical And Physiological Effects

Studies have shown that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has a variety of biochemical and physiological effects. For example, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to reduce the release of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. Additionally, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to increase the levels of antioxidant enzymes in the brain, which may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments is that it exhibits a relatively low toxicity profile, making it a safer option compared to other compounds. Additionally, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to be stable under a variety of conditions, making it a reliable reagent to work with. However, one limitation of using 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide. One area of interest is in the development of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide and its effects on various neurotransmitter systems. Finally, research is needed to develop more efficient methods for synthesizing 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, which may increase its availability for use in scientific research.

Scientific Research Applications

4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its potential as a therapeutic agent. Studies have shown that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide exhibits anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising target for drug development.

properties

CAS RN

163137-03-9

Product Name

4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

4-methylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H7N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-5H,1H3

InChI Key

SZIGFRKCNUVETP-UHFFFAOYSA-N

SMILES

CN1C=NS(=O)(=O)C2=C1C=CC=N2

Canonical SMILES

CN1C=NS(=O)(=O)C2=C1C=CC=N2

synonyms

4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 g of potassium carbonate and 1.37 g of iodomethane are added to a solution of 0.6 g of 4H- pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide (Example 16) in 15 cm3 of acetonitrile. The suspension is heated at 50° C. for 3 hours. The acetonitrile is then removed by evaporation under partial vacuum. The residue is taken up in 20 cm3 of water. The title product, which has little solubility in water, is collected on a filter, washed with water and dried.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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